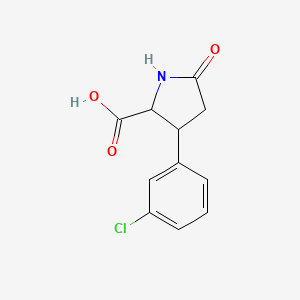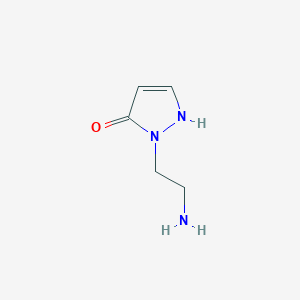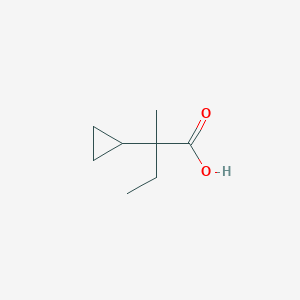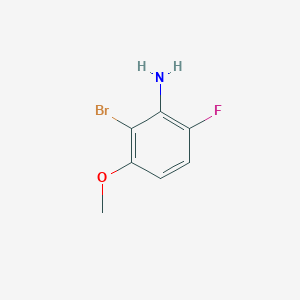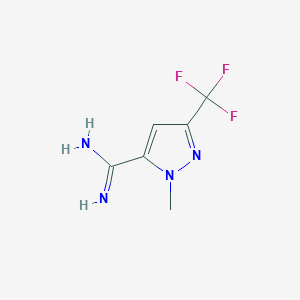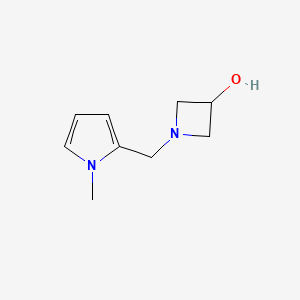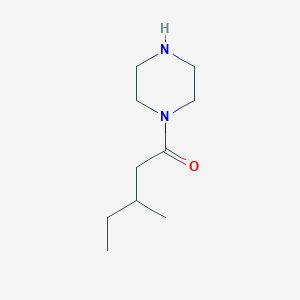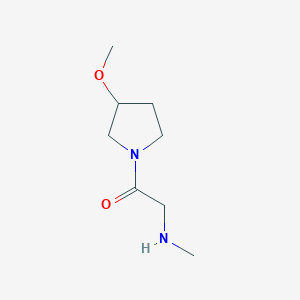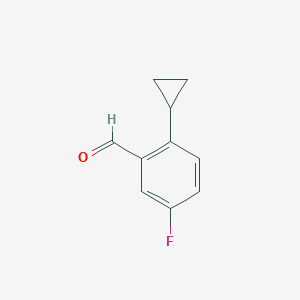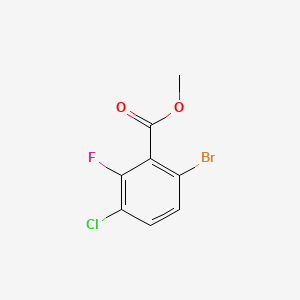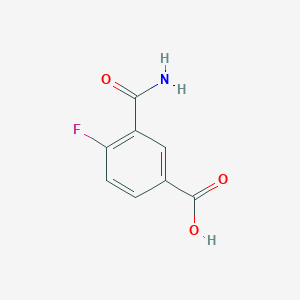![molecular formula C8H9F3N2O2 B1472316 3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid CAS No. 1215988-25-2](/img/structure/B1472316.png)
3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid
Übersicht
Beschreibung
The compound “3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid” is a complex organic molecule. It contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms, and a trifluoroethyl group, which is an alkyl group substituted with three fluorine atoms .
Synthesis Analysis
The synthesis of this compound could involve the reaction of a 1H-pyrazole with a 2,2,2-trifluoroethyl group. The exact synthesis process would depend on the specific conditions and reagents used .Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code:1S/C6H5F3N2O2/c7-6(8,9)3-11-2-1-4(10-11)5(12)13/h1-2H,3H2,(H,12,13). This indicates that the molecule contains six carbon atoms, five hydrogen atoms, three fluorine atoms, two nitrogen atoms, and two oxygen atoms . Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. For example, it could potentially undergo reactions typical of carboxylic acids, such as acid-base reactions .Physical And Chemical Properties Analysis
This compound is a solid at room temperature. Its exact physical and chemical properties, such as melting point, boiling point, and solubility, would depend on its specific structure .Wissenschaftliche Forschungsanwendungen
Chemical and Biological Significance
3-[1-(2,2,2-Trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid, due to its structural uniqueness involving the trifluoromethylpyrazole moiety, is of considerable interest in the realm of chemical and biological research. The trifluoromethyl group, when positioned on a pyrazole nucleus, notably influences the activity profile of compounds, making them particularly valuable in medicinal chemistry. Recent studies have underscored the significance of trifluoromethylpyrazoles, especially as anti-inflammatory and antibacterial agents. This highlights a trend towards harnessing these compounds for developing medications with improved efficacy and reduced side effects (Kaur, Kumar, & Gupta, 2015).
Synthesis and Bioevaluation
The synthetic versatility of pyrazole derivatives, including 3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid, allows for the exploration of novel heterocyclic compounds with potential biological activities. Techniques like microwave-assisted synthesis have facilitated the efficient production of these derivatives, which demonstrate a range of physical and chemical properties beneficial for applications in agrochemicals and pharmaceuticals. This advancement is crucial for developing new therapeutic agents with activities such as antimicrobial, antifungal, antiviral, and antioxidant properties (Sheetal, Suprita, Suman, Gulati, & Singh, 2018).
Environmental Impact and Degradation
Polyfluoroalkyl substances, including those containing perfluoroalkyl moieties akin to the trifluoroethyl group in 3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid, are widely utilized in various industrial applications. Their environmental persistence and potential degradation into perfluoroalkyl acids (PFAAs) necessitate a deeper understanding of their biodegradability. Research into microbial degradation pathways of these chemicals is vital for assessing their environmental fate and potential ecological impacts. Such studies aim to bridge knowledge gaps concerning the environmental behavior of these substances and their precursors, contributing to more informed regulatory and remediation strategies (Liu & Avendaño, 2013).
Therapeutic Potentials
The exploration of pyrazole carboxylic acid derivatives, including 3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid, has revealed a wide array of biological activities. These compounds are recognized for their antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral effects. This broad spectrum of biological activities underscores the potential of pyrazole derivatives in pharmaceutical research and drug development. The ongoing synthesis and bioevaluation of these derivatives can provide a valuable resource for medicinal chemists aiming to discover novel therapeutic agents (Cetin, 2020).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
3-[1-(2,2,2-trifluoroethyl)pyrazol-4-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9F3N2O2/c9-8(10,11)5-13-4-6(3-12-13)1-2-7(14)15/h3-4H,1-2,5H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRZLTJUTQWALAY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1CC(F)(F)F)CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9F3N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]propanoic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



